6-methyl-2-pyridin-4-yl-1H-pyrimidin-4-one
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Overview
Description
Cyclodextrin Inclusion Complex . Cyclodextrins are cyclic oligosaccharides that have the ability to form inclusion complexes with various molecules. This property makes them valuable in various fields, including pharmaceuticals, food, and cosmetics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodextrins are typically synthesized from starch by enzymatic conversion using cyclodextrin glycosyltransferase. The process involves the following steps:
Starch Liquefaction: Starch is first liquefied by heating in the presence of an acid or enzyme.
Cyclization: The liquefied starch is then treated with cyclodextrin glycosyltransferase, which catalyzes the formation of cyclodextrins.
Purification: The resulting cyclodextrins are purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In industrial settings, cyclodextrins are produced in large-scale bioreactors where the enzymatic conversion of starch is optimized for maximum yield. The process is carefully controlled to ensure the production of high-purity cyclodextrins suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Cyclodextrins can undergo various chemical reactions, including:
Oxidation: Cyclodextrins can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the hydroxyl groups on the cyclodextrin molecule.
Substitution: Substitution reactions can introduce new functional groups onto the cyclodextrin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions.
Major Products
The major products formed from these reactions are cyclodextrin derivatives with modified functional groups, which can enhance their solubility, stability, and inclusion complex formation capabilities.
Scientific Research Applications
Cyclodextrins have a wide range of scientific research applications:
Chemistry: Cyclodextrins are used as molecular hosts in supramolecular chemistry to form inclusion complexes with guest molecules.
Biology: They are used to enhance the solubility and stability of biological molecules, such as proteins and nucleic acids.
Medicine: Cyclodextrins are used in drug delivery systems to improve the bioavailability and stability of pharmaceuticals.
Industry: In the food industry, cyclodextrins are used to encapsulate flavors and fragrances, improving their stability and controlled release.
Mechanism of Action
Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule can encapsulate hydrophobic guest molecules, while the hydrophilic exterior interacts with the aqueous environment. This inclusion complex formation can enhance the solubility, stability, and bioavailability of the guest molecules.
Comparison with Similar Compounds
Cyclodextrins are unique due to their ability to form inclusion complexes with a wide range of molecules. Similar compounds include:
Calixarenes: These are cyclic oligomers of phenol that can also form inclusion complexes.
Cucurbiturils: These are macrocyclic molecules that can encapsulate guest molecules.
Crown Ethers: These are cyclic compounds that can form complexes with metal ions.
Cyclodextrins are unique in their ability to form stable inclusion complexes with a wide range of guest molecules, making them highly versatile in various applications.
Properties
IUPAC Name |
6-methyl-2-pyridin-4-yl-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-7-6-9(14)13-10(12-7)8-2-4-11-5-3-8/h2-6H,1H3,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMQZZRBKSOEKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N=C(N1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N=C(N1)C2=CC=NC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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